molecular formula C4H7NO5 B556918 DL-threo-beta-Hydroxyaspartic acid CAS No. 4294-45-5

DL-threo-beta-Hydroxyaspartic acid

Cat. No. B556918
CAS RN: 4294-45-5
M. Wt: 149.1 g/mol
InChI Key: YYLQUHNPNCGKJQ-JCYAYHJZSA-N
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Description

DL-threo-beta-Hydroxyaspartic acid (THA) is a glutamate uptake inhibitor . It has been used to block glutamate transport in cannulated sprague dawley rat .


Synthesis Analysis

Several studies have been conducted on the synthesis of DL-threo-beta-Hydroxyaspartic acid and its derivatives. For instance, five new derivatives of DL-threo-beta-hydroxyaspartic acid were synthesized and their potential blocking activity on the cloned bovine EAAT1 was investigated . Another study reported a divergent synthetic strategy starting from a common trans-oxazolidine dicarboxylate intermediate to produce several non-proteinogenic L-threo-beta-hydroxyaspartate derivatives efficiently with high stereoselectivity .


Molecular Structure Analysis

The molecular formula of DL-threo-beta-Hydroxyaspartic acid is C4H7NO5 . Its molecular weight is 149.10 g/mol . The IUPAC name is (2S,3S)-2-amino-3-hydroxybutanedioic acid .


Chemical Reactions Analysis

DL-threo-beta-Hydroxyaspartic acid is known to inhibit glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 . It also inhibits inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes .


Physical And Chemical Properties Analysis

DL-threo-beta-Hydroxyaspartic acid has a molecular formula of C4H7NO5 and a molecular weight of 149.10 g/mol . It is a solid at room temperature .

Scientific Research Applications

Neuroscience

DL-threo-beta-Hydroxyaspartic acid is known to be an inhibitor of excitatory amino acid transporters (EAATs) . It inhibits glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 . This inhibition also affects inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes .

Method of Application

The compound is applied to the cells or oocytes and the uptake of glutamate or the inward currents are measured .

Results

The IC50 values for the inhibition of glutamate uptake in COS-1 cells expressing human EAAT1 or EAAT2 are 96 and 31 µM, respectively . The Ki values for the inhibition of inward currents induced by L-aspartate in EAAT4-expressing Xenopus oocytes and by L-glutamate in EAAT5-expressing oocytes are 0.6 and 2.5 µM, respectively .

Pain Research

DL-threo-beta-Hydroxyaspartic acid has been used in pain research, specifically in the study of inflammatory pain .

Method of Application

In one study, DL-threo-beta-Hydroxyaspartic acid was administered intrathecally (into the spinal canal) to rats .

Results

The administration of DL-threo-beta-Hydroxyaspartic acid reduced the number of flinches and shakes in the second phase of the formalin test in rats .

properties

IUPAC Name

(2S,3S)-2-amino-3-hydroxybutanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLQUHNPNCGKJQ-LWMBPPNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[C@H]([C@@H](C(=O)O)O)(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301017241
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-threo-beta-Hydroxyaspartic acid

CAS RN

7298-99-9, 4294-45-5
Record name L-threo-3-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7298-99-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-threo-β-Hydroxyaspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4294-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Threo-3-hydroxy-DL-aspartic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Hydroxy-L-aspartic acid, threo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298999
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S,3S)-2-amino-3-hydroxybutanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301017241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Threo-3-hydroxy-DL-aspartic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.091
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name .BETA.-HYDROXY-L-ASPARTIC ACID, THREO-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z9Q5W0U8VW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
SD Kim, ET Lee, SK Lim, DH Nam… - Journal of Microbiology …, 2003 - koreascience.kr
A bacterium, Pseudomonas fluorescens 2112, that is antagonistic against a red-pepper blight-causing fungus, Phytophthora capsici, was isolated from the local soil of Gyongju, Korea. …
Number of citations: 28 koreascience.kr
ST Kong, HS Lin, J Ching, PC Ho - Analytical chemistry, 2011 - ACS Publications
… From the analysis of the DBS and plasma metabolomic profiles, it was concluded that when l-lysine 2, iminodiacetic acid 2, dl-threo-beta-hydroxyaspartic acid, citric acid, or adenosine-5…
Number of citations: 52 pubs.acs.org
JH Hu, N Yang, YH Ma, J Jiang, JF Zhang… - Journal of …, 2004 - Wiley Online Library
… Dihydrokainic acid (DHK) and DL-threo-beta-hydroxyaspartic acid (THA) were dissolved in water and mixed with glutamate and 3 H-glutamate in appropriate concentrations. Mouse …
Number of citations: 34 onlinelibrary.wiley.com
R Simantov, W Liu, G Broutman… - Journal of …, 1999 - europepmc.org
… Dihydrokainate and DL-threo-beta-hydroxyaspartic acid were more cytotoxic in CA1 than in CA3, suggesting that the higher vulnerability of CA3 to kainate was not the result of its …
Number of citations: 24 europepmc.org
M Spinaci, D Bucci, B Gadani, E Porcu, C Tamanini… - Theriogenology, 2017 - Elsevier
… could be due to glutamate uptake in boar spermatozoa, fertilization trials were performed in presence of either 1 mM MSG or 1 mM MSG + 100 μM DL-threo-beta-hydroxyaspartic acid (…
Number of citations: 15 www.sciencedirect.com
IM Elayan - 1995 - elibrary.ru
… When DL-threo-$\beta$-hydroxyaspartic acid, a Glu uptake blocker, was given with Meth, Glu concentrations in striatal dialysate of rats treated with Meth + blocker were significantly …
Number of citations: 0 elibrary.ru
ST Kong, HS Lin, J Ching, H Xie, PC Ho - International Journal of …, 2022 - mdpi.com
… profiles of the respective plasma and DBS matrix, DBS was unable to recover and identify several markers, such as L-lysine, iminodiacetic acid, DL-threo-beta-hydroxyaspartic acid, …
Number of citations: 1 www.mdpi.com
N Ota, T Shi, JV Sweedler - Amino acids, 2012 - Springer
… The l-Glu transporter is Na + -dependent, has a similar affinity to d-Asp, l-Asp and l-Glu, and is known to be blocked by dl-threo-beta-hydroxyaspartic acid (Kanai and Hediger 1992). …
Number of citations: 124 link.springer.com
A Sharma, S Jaiswal, M Shukla… - Drug testing and analysis, 2014 - Wiley Online Library
… 1, 32 Precautions are required in metabolomic profiling using DBS as some of the metabolites namely L-lysine, iminodiacetic acid, DL-threo-beta-hydroxyaspartic acid, citric acid, …
KS TEANG - 2013 - core.ac.uk
First and foremost, my highest appreciation goes to my supervisor, Prof Paul Ho Chi Lui. Thank you for accepting a research-naïve pharmacist into your research laboratory. Throughout …
Number of citations: 2 core.ac.uk

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